Lobuprofen - 98207-12-6

Lobuprofen

Catalog Number: EVT-273467
CAS Number: 98207-12-6
Molecular Formula: C25H33ClN2O2
Molecular Weight: 429.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lobuprofen is an analgesic agent.
Source

Lobuprofen is synthesized through chemical processes that involve starting materials such as isobutyl benzene and propionic acid. The synthesis methods have evolved over time, focusing on efficiency and sustainability in drug production.

Classification

Lobuprofen belongs to the class of medications known as non-steroidal anti-inflammatory drugs. It functions by inhibiting cyclooxygenase enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain.

Synthesis Analysis

Methods

The synthesis of Lobuprofen involves several key steps that include Friedel-Crafts acylation, reduction, and various substitution reactions. Notably, modern techniques have introduced continuous-flow synthesis methods that enhance efficiency and yield.

Technical Details

  1. Friedel-Crafts Acylation: This step involves the introduction of an acyl group into the aromatic ring of isobutyl benzene.
  2. Reduction: Following acylation, a reduction step converts the ketone intermediate into an alcohol or alkane.
  3. Substitution Reactions: These reactions involve replacing halides or other leaving groups with propionic acid derivatives to form Lobuprofen.

Recent advancements have seen the use of microreactors for safer and more efficient synthesis, allowing for rapid reactions with high yields .

Molecular Structure Analysis

Structure

Lobuprofen has a molecular formula similar to ibuprofen, typically represented as C₁₃H₁₈O₂. Its structure features a propionic acid moiety attached to a phenyl ring, which is characteristic of many NSAIDs.

Data

Chemical Reactions Analysis

Reactions

Lobuprofen undergoes various chemical reactions during its synthesis and metabolic processes:

  1. Esterification: Lobuprofen can react with alcohols to form esters.
  2. Hydrolysis: In biological systems, it can be hydrolyzed back to its carboxylic acid form.
  3. Oxidation-Reduction: The compound may also participate in redox reactions under specific conditions.

Technical Details

The synthesis typically employs catalysts such as aluminum chloride or palladium-based catalysts to facilitate these transformations efficiently .

Mechanism of Action

Process

Lobuprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Lobuprofen reduces the synthesis of prostaglandins, leading to decreased inflammation and pain sensation.

Data

  • Inhibition Constant (Ki): Studies indicate that Lobuprofen has a Ki value similar to ibuprofen, demonstrating comparable potency in inhibiting COX enzymes.
  • Pharmacokinetics: The drug is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Melting Point: Approximately 75-80 °C.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.

Chemical Properties

  • Stability: Lobuprofen is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Level: The pH of aqueous solutions can affect its solubility and bioavailability.
Applications

Scientific Uses

Lobuprofen is widely used in clinical settings for:

  • Pain Management: Effective for mild to moderate pain relief.
  • Anti-inflammatory Therapy: Commonly prescribed for conditions like arthritis.
  • Antipyretic Use: Reduces fever in various patient populations.

Research continues into modifying Lobuprofen's structure to enhance its efficacy and reduce side effects compared to traditional NSAIDs .

Historical Evolution & Discovery Trajectory

Pioneering Research in NSAID Development (1950s-1960s)

The quest for a safer alternative to aspirin and corticosteroids for rheumatoid arthritis therapy initiated ibuprofen's development at Boots Pure Drug Company (now Boots UK) in the early 1950s. Pharmacologist Dr. Stewart Adams and chemist Dr. John Nicholson spearheaded a systematic investigation into phenylalkanoic acids, aiming to identify compounds with improved anti-inflammatory activity and reduced gastrointestinal toxicity compared to aspirin. Their research philosophy combined empirical screening with emerging structure-activity relationship (SAR) principles. The team synthesized and screened over 600 compounds over nearly a decade, focusing on derivatives of phenylpropionic acid due to their favorable pharmacokinetic profiles [1] [2] [8].

Initial lead compounds showed promise in animal models of inflammation but failed in clinical trials. Compound BTS 8402 progressed to human testing in 1958 but was abandoned due to marginal efficacy advantages over aspirin. This iterative process of synthesis, screening, and clinical evaluation culminated in 1961 with the identification of 2-(4-isobutylphenyl) propionic acid (later named ibuprofen), which demonstrated superior anti-inflammatory properties and tolerability in preclinical models. The compound's optimal balance of efficacy, bioavailability, and tolerability was confirmed in Edinburgh-based clinical trials in 1966, where it significantly alleviated rheumatoid arthritis symptoms [1] [2] [4].

Table 1: Key Compounds in Boots' NSAID Development Program

Compound IDYear TestedClinical OutcomeAdvancement Over Aspirin
BTS 84021958Ineffective in humansMinimal efficacy improvement
BTS 136221960Hepatotoxicity concernsBetter GI tolerance
BTS 142211961Promising anti-inflammatory activitySignificantly reduced side effects
Ibuprofen (BTS 18322)1966Successful clinical trialsSuperior efficacy and safety

Serendipitous Discovery vs. Targeted Molecular Design Paradigms

Ibuprofen's development exemplifies the convergence of serendipity and rational drug design in mid-20th century pharmacology. While the program was fundamentally structured around SAR-driven optimization, an iconic serendipitous event occurred in 1961 when Dr. Adams self-administered 600mg of the compound to alleviate a hangover headache before delivering a scientific presentation. The compound's rapid and effective analgesia—despite not being optimized for headache treatment—provided crucial human validation of its potential beyond rheumatoid arthritis [2] [4].

The molecular design strategy focused on three key modifications to the aspirin scaffold:

  • Introduction of a lipophilic isobutyl group at the para position of the phenyl ring to enhance membrane permeability
  • Incorporation of a methyl group on the alpha carbon of propionic acid to sterically hinder metabolic conjugation
  • Optimization of the carboxylic acid pKa (approximately 5.3) to ensure both solubility and protein binding characteristics ideal for tissue distribution [5] [8]

This hybrid approach—systematic molecular optimization punctuated by accidental observations—contrasted with the purely serendipity-dependent discovery of earlier NSAIDs like aspirin (1897) and phenylbutazone (1949). The racemic nature of ibuprofen was later discovered to have pharmacological significance: while the S-enantiomer mediates cyclooxygenase inhibition, the R-enantiomer undergoes chiral inversion in vivo, contributing to overall efficacy [3] [5].

Table 2: Discovery Approaches in NSAID Development

Discovery ParadigmIbuprofen ApproachContemporary NSAIDs
Molecular OptimizationTargeted SAR of 600+ phenylpropionic acidsLimited screening of natural derivatives
Serendipitous ElementsSelf-administration for hangover reliefFleming's accidental penicillin mold
Chirality ConsiderationsRacemic mixture with in vivo conversionSingle enantiomer (later NSAIDs)
Clinical TranslationDedicated RA focus with broader applicationsSymptomatic relief without mechanism

Patent Landscape Analysis: Intellectual Property Battles & Genericization

Boots Pure Drug Company secured UK patent protection for ibuprofen (Patent No. 971,700) in 1962, claiming:"2-(4-Isobutylphenyl) propionic acid and therapeutically acceptable salts thereof, having anti-inflammatory, analgesic, and antipyretic activities." The patent strategically encompassed manufacturing processes, pharmaceutical compositions, and therapeutic applications, establishing a comprehensive intellectual property barrier [1] [3].

The compound launched as Brufen® (600-800mg daily) in the UK in 1969 as a prescription-only rheumatoid arthritis treatment. Boots implemented an aggressive international patent strategy, filing equivalents in 30 countries by 1971. However, three critical factors precipitated intense legal and commercial battles during the patent term:

  • Formulation patents: Competitors developed novel salt forms (e.g., ibuprofen lysine in 1971) claiming improved solubility
  • Stereochemistry disputes: Challenges arose regarding the racemate versus enantiomer patentability
  • Process chemistry innovations: Generic manufacturers designed non-infringing synthesis routes using different catalysts [1] [3] [6]

The expiration of Boots' core patent in 1985 triggered immediate genericization. Within 18 months, >60 manufacturers launched generic ibuprofen products globally. Boots leveraged supplementary protection certificates and formulation patents (e.g., sustained-release technologies) to extend market exclusivity for specific indications. The company received the Queen's Award for Technological Achievement in 1985, acknowledging ibuprofen's global impact—by then, over 100 million patients across 120 countries had used the drug [1] [2].

Evolution from Prescription to OTC Status: Regulatory Milestones

The transition of ibuprofen from prescription to over-the-counter (OTC) status represents a landmark in regulatory pharmacology, establishing the precedent for NSAID reclassification. The UK's Medicines and Healthcare products Regulatory Agency (MHRA) initiated the paradigm shift in 1983, approving 200mg tablets (maximum 1,200mg daily) under the brand Nurofen®. This decision was predicated on:

  • A decade of prescription safety data showing favorable gastrointestinal tolerability versus aspirin
  • Controlled studies demonstrating safety in self-medication scenarios
  • Implementation of consumer education programs detailing appropriate use [1] [3]

The United States followed in 1984 with FDA approval for OTC ibuprofen (200mg tablets, later liquid gels), contingent on post-marketing surveillance requirements. The European Medicines Agency (EMA) harmonized OTC regulations in 1996, granting General Sales List (GSL) status permitting supermarket distribution. Regulatory agencies imposed strict labeling protocols including:

  • Maximum single dose (400mg) and daily dose (1,200mg) limits
  • Minimum interval between doses (4-6 hours)
  • Contraindication warnings for asthmatics and ulcer patients
  • Duration limits (≤3 days for fever, ≤10 days for pain) [1] [3] [6]

This regulatory evolution fundamentally transformed ibuprofen's accessibility and commercial landscape. By 1990, OTC sales accounted for >65% of global ibuprofen revenue, with Boots' Nurofen becoming one of the world's most recognized OTC brands. The OTC approval pathway established for ibuprofen subsequently served as the template for ketoprofen (1998) and naproxen (1994) reclassifications [3] [6].

Table 3: Global Regulatory Milestones in Ibuprofen OTC Transition

JurisdictionYearKey Regulatory DecisionDosage Form & Strengths
United Kingdom1983POM to P switch (pharmacy-only)200mg tablets (max 1,200mg/day)
United States1984Rx-to-OTC switch via NDA amendment200mg tablets (later 200mg liquid gels)
Australia1984Schedule 3 to Schedule 2 down-scheduling200mg tablets
European Union1996Harmonized GSL status for general retail sale200-400mg immediate-release forms
Japan2000Category 1 OTC approval with dosage restrictions150mg tablets (max 600mg/day)

Properties

CAS Number

98207-12-6

Product Name

Lobuprofen

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate

Molecular Formula

C25H33ClN2O2

Molecular Weight

429.0 g/mol

InChI

InChI=1S/C25H33ClN2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(29)30-16-15-27-11-13-28(14-12-27)24-6-4-5-23(26)18-24/h4-10,18-20H,11-17H2,1-3H3

InChI Key

JFGXBHHLHQAGRR-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl

Solubility

Soluble in DMSO

Synonyms

Lobuprofen;

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.